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molecular formula C8H7IN2O B8585433 7-Iodo-6-methylbenzo[d]isoxazol-3-amine

7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Cat. No. B8585433
M. Wt: 274.06 g/mol
InChI Key: BQFURLKISYJQTK-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

To a 250 mL three necked round-bottomed flask equipped with a mechanical stirrer under nitrogen was added anhydrous DMF (100 mL) and acetohydroxamic acid (4.65 g, 62 mmol). After a clear solution was obtained, potassium tert-butoxide (6.94 g, 62 mmol) was added. The cloudy white mixture was allowed to stir for 30 min. 2-Fluoro-3-iodo-4-methylbenzonitrile (8.0 g, 31 mmol) was added and the reaction mixture was allowed to stir at RT for 6 h. Additional acetohydroxarnic acid (1.16 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 15.5 mmol) were added, and stirring continued for 12 h. The reaction mixture was distilled under reduced pressure to remove most of the DMF and the residue was partitioned between ethyl acetate (250 mL) and sat. aqueous ammonium chloride (50 mL). The aqueous layer was washed with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (50 mL), dried over MgSO4, and then evaporated under reduced pressure. The crude product was loaded on an ISCO column (330 g, eluted with 20-70% ethyl acetate in hexanes) to provide the title compound as an off white crystalline solid. MS (ESI, pos. ion) m/z: 275.0 (M+1).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
4.65 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][OH:5])(=O)[CH3:2].CC(C)([O-])C.[K+].F[C:13]1[C:20]([I:21])=[C:19]([CH3:22])[CH:18]=[CH:17]C=1C#N.C[N:24](C=O)C>>[I:21][C:20]1[C:13]2[O:5][N:4]=[C:1]([NH2:24])[C:2]=2[CH:17]=[CH:18][C:19]=1[CH3:22] |f:1.2|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
6.94 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1I)C
Step Four
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
1.74 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a clear solution was obtained
STIRRING
Type
STIRRING
Details
to stir at RT for 6 h
Duration
6 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 12 h
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the DMF
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (250 mL) and sat. aqueous ammonium chloride (50 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
WASH
Type
WASH
Details
The crude product was loaded on an ISCO column (330 g, eluted with 20-70% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=CC=2C(=NOC21)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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